![molecular formula C22H22O9 B2884814 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one CAS No. 1195968-02-5](/img/structure/B2884814.png)
7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one is a useful research compound. Its molecular formula is C22H22O9 and its molecular weight is 430.409. The purity is usually 95%.
BenchChem offers high-quality 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity
4’'-methyloxy-Daidzin: exhibits significant antioxidant properties. This is attributed to its isoflavone structure, which can scavenge free radicals and protect cells from oxidative stress. This application is crucial in preventing chronic diseases related to oxidative damage, such as cardiovascular diseases and certain types of cancer .
Anti-inflammatory Potential
Research has shown that 4’'-methyloxy-Daidzin can modulate inflammatory pathways in the body. It does this by inhibiting the production of pro-inflammatory cytokines and mediators. This makes it a potential therapeutic agent for treating inflammatory disorders .
Antimicrobial Effects
The compound has been found to possess antibacterial properties, particularly against certain strains of bacteria. This could lead to its use in the development of new antibiotics or as a natural preservative in food and cosmetic products .
Antidiabetic Effects
4’'-methyloxy-Daidzin: may play a role in managing diabetes. It can influence glucose metabolism and improve insulin sensitivity. This application is particularly promising given the rising prevalence of diabetes globally .
Alcohol Addiction Treatment
One of the most notable applications of 4’'-methyloxy-Daidzin is its potential use in treating alcohol addiction. It inhibits the enzyme aldehyde dehydrogenase, which is involved in alcohol metabolism, thereby reducing the desire for alcohol consumption .
Cancer Prevention
Epidemiological studies suggest that the intake of isoflavones, including 4’'-methyloxy-Daidzin , is associated with a lower incidence of hormone-dependent cancers. This is particularly evident in populations with a high consumption of soy products, where the compound is commonly found .
Cardiovascular Health
4’'-methyloxy-Daidzin: has been linked to improved vascular function and may contribute to better cardiovascular health. Its ability to enhance endothelial function and reduce arterial stiffness is a promising area of research for heart disease prevention .
Menopausal Symptom Relief
Due to its phytoestrogen properties, 4’'-methyloxy-Daidzin is being studied for its potential to alleviate menopausal symptoms. It may offer a natural alternative to hormone replacement therapy, with fewer side effects .
Mecanismo De Acción
Target of Action
The primary target of 4’'-methyloxy-Daidzin, also known as 7-[(2R,3S,4S,5R,6S)-3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one, is Aldehyde dehydrogenase, mitochondrial . This enzyme plays a crucial role in the metabolism of aldehydes in the body.
Mode of Action
The compound interacts with its target by inhibiting the activity of the enzyme . This inhibition can lead to changes in the metabolic processes involving aldehydes, potentially affecting various physiological functions.
Biochemical Pathways
4’'-Methyloxy-Daidzin is produced by the phenylpropane pathway in legumes . It is first deglycosylated to large amounts of daidzein by almost all the isolated bacteria and subsequently to minor amounts of methoxylated daidzein (M1) and hydroxylated daidzein (M3) through methoxylation and hydroxylation by few bacteria .
Pharmacokinetics
It is known that the compound’s bioavailability can be influenced by various factors, including its formulation . For instance, nano-formulations have been shown to increase the oral bioavailability of daidzin, a related compound .
Result of Action
The molecular and cellular effects of 4’'-methyloxy-Daidzin’s action are diverse, given its various biological activities. These include antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . In vitro experiments and animal model experiments have proved that daidzin has some health benefit effects such as antidipsotropic action, anticancer cell proliferation, attenuating diabetic complications, and improving vascular function .
Action Environment
Various factors can influence the absorption of 4’'-methyloxy-Daidzin, including the food matrix, dietary habits, frequency of ingestion, intestinal fermentation, and colonic transit time . For example, the intake of legume food, especially in East Asians, can affect the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-21-17(9-23)31-22(20(27)19(21)26)30-13-6-7-14-16(8-13)29-10-15(18(14)25)11-2-4-12(24)5-3-11/h2-8,10,17,19-24,26-27H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKFFAQGFXJQBI-MSEOUXRUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4''-methyloxy-Daidzin | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


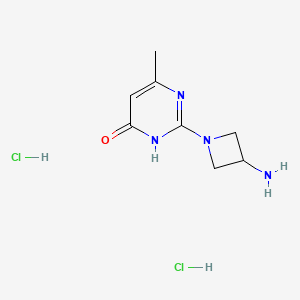
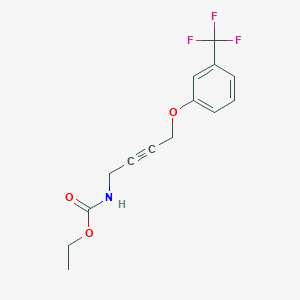
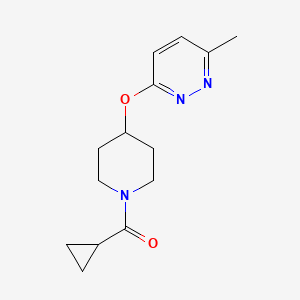
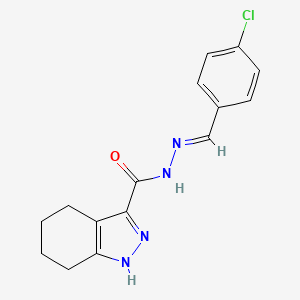
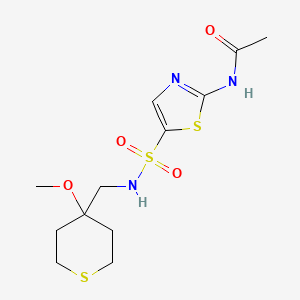
![3-Ethoxy-4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoic acid](/img/structure/B2884744.png)
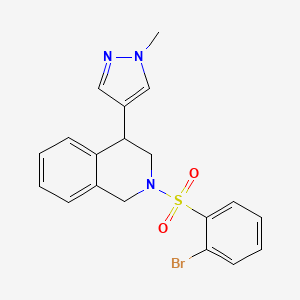


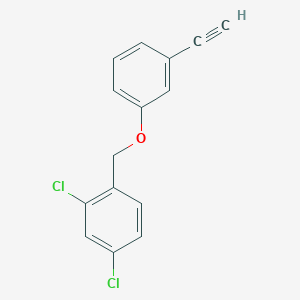
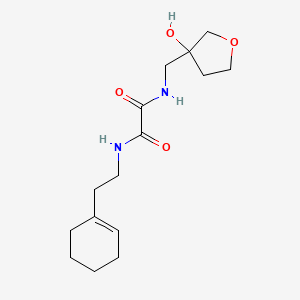
![4-fluoro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2884752.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(2-phenylbutanamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2884754.png)